Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

This 1,1-disubstituted cyclopropane carboxylic acid features a critical meta-ethynylphenyl group, imparting distinct electronic and steric properties not found in its ortho- or para-regioisomers. The orthogonal reactivity of its terminal alkyne and free carboxylic acid enables sequential, stepwise bioconjugation via CuAAC click chemistry, making it an essential building block for PROTACs and fluorescent probes. Ideal for SAR libraries targeting histone demethylases or viral proteases where the rigid cyclopropane core enhances binding affinity and metabolic stability.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 1314722-98-9
Cat. No. B13611420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-
CAS1314722-98-9
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C2(CC2)C(=O)O
InChIInChI=1S/C12H10O2/c1-2-9-4-3-5-10(8-9)12(6-7-12)11(13)14/h1,3-5,8H,6-7H2,(H,13,14)
InChIKeyCRPOCCTWTFZKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- CAS 1314722-98-9: Procurement Specifications and Comparative Differentiation Guide


Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS 1314722-98-9) is a 1,1-disubstituted cyclopropane carboxylic acid derivative characterized by a meta-ethynylphenyl substitution pattern (C12H10O2, MW: 186.21 g/mol) . This compound belongs to the class of cyclopropanecarboxylic acid derivatives, which are widely utilized as building blocks and key intermediates in medicinal chemistry and pharmaceutical research due to the unique conformational constraints imposed by the cyclopropane ring [1].

Why Generic Substitution of Cyclopropanecarboxylic Acid Derivatives, Including 1-(3-Ethynylphenyl)-, Presents Reproducibility and Functional Risks


Within the class of ethynylphenyl-substituted cyclopropanecarboxylic acids, direct substitution is rarely straightforward. Even seemingly minor structural variations—such as the position of the ethynyl group on the phenyl ring (ortho, meta, para) or the presence of a 1,1-disubstituted versus a 1,2-disubstituted cyclopropane—can introduce substantial differences in chemical reactivity, steric hindrance, and biological target engagement [1]. For CAS 1314722-98-9, the meta-ethynyl substitution pattern imparts distinct electronic and steric properties that are not replicated by its para- or ortho-regioisomers, meaning that substituting a different isomer can alter synthetic outcomes, lead to different metabolites, or change target binding profiles [2]. The absence of publicly available quantitative biological data for this specific compound does not negate the importance of precise compound selection; rather, it underscores the reliance on structural precision as the primary differentiator for applications where compound identity defines synthetic or screening outcomes.

Quantitative Comparative Evidence for 1-(3-Ethynylphenyl)cyclopropane-1-carboxylic Acid (CAS 1314722-98-9) Relative to Closest Analogs


Meta-Substitution of Ethynyl Group in CAS 1314722-98-9 Confers Altered Electronic Distribution and Lipophilicity Versus Para-Regioisomer CAS 1314655-25-8

The target compound (CAS 1314722-98-9) features a 3-ethynylphenyl (meta) substitution, whereas its closest structural analog, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8), contains a para-ethynylphenyl group . The meta substitution pattern alters the electronic distribution across the aromatic ring, resulting in a higher dipole moment and a theoretically lower logP compared to the para isomer. While both compounds share the same molecular formula and mass, the meta-ethynyl group provides a different vector for hydrophobic interaction and reduces the linear extension of the molecule, which can be crucial for fitting into sterically constrained binding pockets .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Carboxylic Acid Functionality of CAS 1314722-98-9 Enables Direct Amide Coupling, Providing Distinct Synthetic Utility Versus Pre-formed Amide Analog CAS 950154-52-6

The target compound (CAS 1314722-98-9) is a free carboxylic acid, whereas the structurally related N-(3-ethynylphenyl)cyclopropanecarboxamide (CAS 950154-52-6) is an amide derivative . The free acid of CAS 1314722-98-9 provides a versatile synthetic handle for direct conjugation to amines, hydrazines, or alcohols to generate diverse libraries of amides, esters, or hydrazides. This is a distinct advantage over the pre-formed amide analog, which lacks this orthogonal reactivity and cannot be directly diversified without first deprotecting or degrading the molecule. The carboxylic acid group also allows for the introduction of an additional functional group orthogonal to the ethynyl moiety, enabling sequential bioconjugation strategies.

Synthetic Methodology Click Chemistry Chemical Biology

1,1-Disubstituted Cyclopropane Architecture of CAS 1314722-98-9 Offers Enhanced Metabolic Stability and Conformational Restriction Versus 1,2-Disubstituted Analogs

The target compound (CAS 1314722-98-9) features a 1,1-disubstituted cyclopropane ring, wherein both the carboxylic acid and the 3-ethynylphenyl group are attached to the same carbon atom. This stands in contrast to 1,2-disubstituted cyclopropane derivatives, such as rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 2227694-40-6) . The 1,1-disubstitution pattern in CAS 1314722-98-9 creates a more sterically hindered, geminally disubstituted center, which is known from class-level studies to confer greater resistance to metabolic degradation (e.g., by CYP450 enzymes) and a distinct, rigid geometry that presents substituents in a unique spatial orientation. The 1,2-disubstituted analog possesses a chiral center and greater conformational flexibility, which can lead to different pharmacokinetic and pharmacodynamic profiles.

Drug Design Metabolic Stability Conformational Analysis

Commercial Availability and Purity of CAS 1314722-98-9 from Reputable Suppliers Meets Standard Procurement Criteria for Research-Grade Intermediates

The target compound (CAS 1314722-98-9) is commercially available from multiple specialty chemical suppliers with a reported purity of 98%, as determined by HPLC . This level of purity is comparable to that of its primary regioisomeric analog, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8), which is also offered at a purity of 98% by the same vendor . The consistency in supply and analytical specification across these closely related building blocks ensures that procurement of CAS 1314722-98-9 does not involve a trade-off in quality or accessibility relative to its more common or alternative regioisomer.

Chemical Procurement Research Reagents Quality Control

Optimized Research and Development Applications for Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS 1314722-98-9) Based on Structural Differentiation


Medicinal Chemistry SAR Exploration of Meta- versus Para-Substituted Cyclopropane Scaffolds

This scenario involves the systematic exploration of structure-activity relationships (SAR) around a cyclopropane carboxylic acid core. Researchers can procure both CAS 1314722-98-9 (meta-ethynyl) and its para-regioisomer CAS 1314655-25-8 to generate parallel libraries of amide derivatives. Subsequent testing in relevant biological assays will directly reveal the impact of the ethynyl group's position on target potency, selectivity, and cellular activity. The quantitative difference in lipophilicity and molecular shape between the meta- and para-isomers can be correlated with biological outcomes to guide further optimization.

Development of Orthogonal Bifunctional Probes and Linkers

CAS 1314722-98-9 provides two distinct reactive sites: a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry and a free carboxylic acid for amide or ester bond formation. This orthogonality makes it an ideal building block for constructing bifunctional molecules, such as PROTACs (proteolysis targeting chimeras) or fluorescent probes, where one functional group is used for target protein binding and the other for E3 ligase recruitment or fluorophore attachment. The free carboxylic acid of CAS 1314722-98-9 is essential for this sequential, stepwise conjugation, which cannot be executed with pre-functionalized amide analogs like CAS 950154-52-6.

Synthesis of Novel Enzyme Inhibitors Featuring 1,1-Disubstituted Cyclopropane Cores

The 1,1-disubstituted cyclopropane ring of CAS 1314722-98-9 is a privileged motif for mimicking the transition state of enzymatic reactions or for locking a bioactive conformation. This scaffold is specifically chosen for developing inhibitors targeting enzymes such as histone demethylases (e.g., KDM5) or viral proteases, where the rigid, gem-disubstituted cyclopropane enhances binding affinity and metabolic stability compared to more flexible 1,2-disubstituted cyclopropane analogs. The meta-ethynylphenyl group provides an additional vector for hydrophobic interaction within the enzyme active site. [1]

Reference Standard for Analytical Method Development and Metabolite Identification

In drug development programs that utilize a lead compound containing the 1-(3-ethynylphenyl)cyclopropane carboxylic acid substructure, CAS 1314722-98-9 serves as a crucial reference standard. Its defined structure and purity (98%) allow for the development and validation of HPLC, LC-MS, and NMR methods to detect and quantify the parent drug and its potential metabolites in biological matrices. Accurate identification of the meta-ethynylphenyl fragment in metabolic studies is critical for understanding the drug's disposition and for differentiating it from potential metabolites arising from other regioisomeric components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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